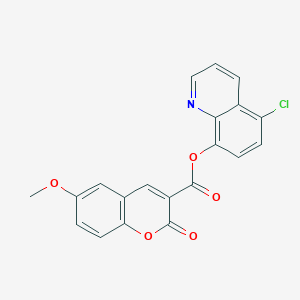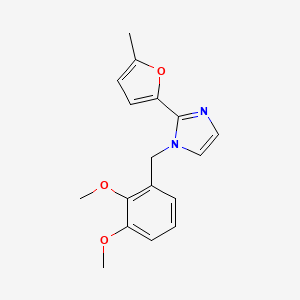
N-(3,5-dichloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3,5-dichloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the replication of viruses. It has also been found to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,5-dichloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments include its ability to selectively inhibit the activity of certain enzymes and proteins, its anti-inflammatory and anticancer properties, and its potential use in treating Parkinson's disease. However, limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-(3,5-dichloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. These include further research into its mechanism of action, potential therapeutic applications, and potential side effects. Additionally, there is a need for research into the development of more efficient synthesis methods for this compound. Finally, there is a need for research into the development of more selective inhibitors of COX-2 and PKC, which may have implications for the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of N-(3,5-dichloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves the reaction of 3,5-dichloro-2-methoxybenzyl chloride with 3-(4-morpholinyl) propylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain this compound.
Applications De Recherche Scientifique
N-(3,5-dichloro-2-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. It has also been studied for its potential use in treating Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propriétés
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2.2ClH/c1-20-15-12(9-13(16)10-14(15)17)11-18-3-2-4-19-5-7-21-8-6-19;;/h9-10,18H,2-8,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTNOIWUCNUSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5417705.png)
![methyl 4-ethyl-5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5417712.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-4-carboxamide](/img/structure/B5417722.png)

![{2-fluoro-5-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B5417740.png)
![5-ethyl-3-[(2-hydroxyethyl)amino]phenazin-5-ium iodide](/img/structure/B5417755.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5417756.png)
![4-chloro-2-fluoro-N-{1-[4-(methylsulfonyl)phenyl]propyl}benzamide](/img/structure/B5417758.png)
![3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5417763.png)
![1-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxopropan-2-ol](/img/structure/B5417764.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5417778.png)
![N-(3-methoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5417787.png)
